molecular formula C12H7Cl2N3O2S B2479017 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946286-95-9

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2479017
CAS No.: 946286-95-9
M. Wt: 328.17
InChI Key: QIWFKXUWBFCTLR-UHFFFAOYSA-N
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Description

N-(4,5-Dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with two chlorine atoms at positions 4 and 3. The thiazole moiety is linked via an amide bond to a 3-methylisoxazole-5-carboxylic acid group.

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O2S/c1-5-4-7(19-17-5)11(18)16-12-15-10-8(20-12)3-2-6(13)9(10)14/h2-4H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWFKXUWBFCTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4,5-dichlorobenzo[d]thiazole with 3-methylisoxazole-5-carboxylic acid under specific reaction conditions . The reaction conditions often include the use of coupling agents, solvents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . Molecular docking studies have provided insights into the binding interactions and potential targets of this compound .

Comparison with Similar Compounds

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide

  • Structural Differences :
    • Lacks the dichlorobenzo[d]thiazole core; instead, it has a 4-(4-methoxyphenyl)thiazole group.
    • Features a hydrazine hydrobromide linker and a tetrahydroazepine ring instead of an isoxazole-carboxamide.
  • Activity : Demonstrates cardioprotective effects by reducing smooth muscle contractility under hypoxia, outperforming Levocarnitine and Mildronate in efficacy .
  • Key Insight : The methoxy group may enhance electron-donating properties, influencing receptor interactions differently than the electron-withdrawing chlorine substituents in the target compound.

Thiazolylmethylcarbamate Analogs (e.g., compounds l, m, w, x)

  • Structural Differences :
    • Utilize thiazole-5-ylmethyl carbamate groups linked to complex peptidomimetic chains.
    • Examples include bis-thiazole derivatives and hydroperoxypropan-2-yl substitutions .
  • Activity : These analogs are designed as protease or enzyme inhibitors, with structural complexity aimed at enhancing target specificity .
  • Key Insight : The carbamate linkage in these analogs may confer resistance to hydrolysis compared to the amide bond in the target compound, altering pharmacokinetic profiles.

Functional Group Analysis

Compound Core Structure Key Substituents Biological Activity
Target Compound Benzo[d]thiazole 4,5-dichloro; 3-methylisoxazole-5-carboxamide Hypothesized enzyme inhibition
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-... Phenylthiazole 4-methoxyphenyl; hydrazine hydrobromide Cardioprotective
Thiazolylmethylcarbamates (l, m, w, x) Thiazole-5-ylmethyl Carbamate-linked peptidomimetic chains Protease inhibition

Research Findings and Mechanistic Insights

  • Electron Effects : Chlorine atoms in the target compound likely increase electrophilicity, favoring interactions with nucleophilic enzyme residues. In contrast, methoxy groups in ’s analog may engage in hydrogen bonding or π-stacking .
  • Bioavailability : The isoxazole-carboxamide group may improve solubility compared to carbamate-linked analogs, though this requires experimental validation.

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